3-Methyl-3-(4-methylphenyl)butanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(4-methylphenyl)butanoic acid typically involves the alkylation of 4-methylacetophenone with isobutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The resulting intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity . The use of catalysts and advanced separation techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(4-methylphenyl)butanoic acid undergoes various chemical reactions typical of carboxylic acids, including:
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, or other halogenating agents.
Major Products Formed
Oxidation: Ketones, aldehydes, or carboxylic acid derivatives.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
3-Methyl-3-(4-methylphenyl)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanoic acid: A simpler analog with a similar structure but lacking the 4-methylphenyl group.
4-Methylphenylbutanoic acid: Similar structure but with different substitution patterns on the butanoic acid chain.
3-(4-Methoxyphenyl)butanoic acid: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
3-Methyl-3-(4-methylphenyl)butanoic acid is unique due to the presence of both a methyl group and a 4-methylphenyl group, which confer distinct chemical properties and reactivity compared to its analogs . These structural features make it a valuable compound for various research applications and synthetic transformations .
Properties
IUPAC Name |
3-methyl-3-(4-methylphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-4-6-10(7-5-9)12(2,3)8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMASNUOAKLCJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397653 | |
Record name | 3-methyl-3-(4-methylphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42288-08-4 | |
Record name | β,β,4-Trimethylbenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42288-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methyl-3-(4-methylphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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